3-Pyrrolidinyl nicotinate hydrochloride
Description
Properties
IUPAC Name |
pyrrolidin-3-yl pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c13-10(8-2-1-4-11-6-8)14-9-3-5-12-7-9;/h1-2,4,6,9,12H,3,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKYGLOKUMNWCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC(=O)C2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3-Pyrrolidinyl nicotinate hydrochloride is the nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits. They are found on autonomic ganglia, the adrenal medulla, neuromuscular junctions, and in the brain.
Mode of Action
This compound, similar to nicotine, acts as an agonist at nicotinic acetylcholine receptors . It binds to these receptors on dopaminergic neurons in the cortico-limbic pathways. This binding dramatically stimulates neurons and ultimately blocks synaptic transmission.
Biochemical Pathways
The compound affects the biochemical pathways related to nicotinamide catabolism . Pyridones, which are oxidation products of nicotinamide, its methylated form, and its ribosylated form, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI).
Pharmacokinetics
The pyrrolidine ring, a key component of the compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization. This characteristic, along with the contribution to the stereochemistry of the molecule and the increased three-dimensional (3D) coverage due to the non-planarity of the ring, may influence the compound’s ADME properties.
Biochemical Analysis
Biochemical Properties
3-Pyrrolidinyl nicotinate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The pyrrolidine ring, a key structural component of this compound, is known for its ability to efficiently explore the pharmacophore space due to its sp3-hybridization . This structural feature allows this compound to interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of its substituents . The compound’s interactions with enzymes and proteins are crucial for its biological activity, influencing various biochemical pathways.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with enantioselective proteins plays a significant role in modulating these cellular processes
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to efficiently explore the pharmacophore space, contributing to its binding interactions with enantioselective proteins . These interactions can lead to enzyme inhibition or activation, depending on the spatial orientation of the substituents on the pyrrolidine ring . Additionally, the compound’s ability to modulate gene expression further elucidates its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. Studies have shown that the pyrrolidine ring’s non-planarity and stereogenicity contribute to its stability and degradation patterns . These factors are crucial for understanding the compound’s temporal effects in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that the compound exhibits threshold effects, with specific dosages required to achieve desired biological outcomes . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The pyrrolidine ring’s structural features play a crucial role in these interactions, contributing to the compound’s metabolic activity . Understanding these metabolic pathways is essential for elucidating the compound’s biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s pyrrolidine ring allows it to efficiently explore the pharmacophore space, facilitating its transport and distribution within biological systems . These interactions are crucial for understanding the compound’s localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound’s pyrrolidine ring plays a significant role in directing it to specific compartments or organelles within the cell . Understanding these localization patterns is essential for elucidating the compound’s activity and function at the subcellular level.
Biological Activity
3-Pyrrolidinyl nicotinate hydrochloride is a chemical compound that has garnered attention due to its potential biological activities, particularly its interaction with nicotinic acetylcholine receptors (nAChRs). This article will explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of this compound
This compound is a derivative of nicotinic acid and pyrrolidine. Its molecular formula is CHNO·HCl. This compound is known for its ability to interact with nAChRs, which play a crucial role in various physiological processes, including neurotransmission and muscle contraction.
The primary mechanism of action for this compound involves its binding to nAChRs. These receptors are ligand-gated ion channels that mediate synaptic transmission in the nervous system. Upon binding, the receptor undergoes a conformational change, allowing the influx of cations such as sodium (Na) and calcium (Ca), leading to depolarization of the postsynaptic membrane.
Key Points:
- Target Receptors: Nicotinic acetylcholine receptors (nAChRs).
- Biological Effects: Modulation of neurotransmitter release, enhancement of synaptic plasticity, and potential neuroprotective effects.
1. Neuroprotective Effects
Studies have indicated that this compound may exhibit neuroprotective properties. It has been shown to enhance cognitive functions and protect against neurodegenerative diseases by modulating cholinergic signaling.
2. Antimicrobial Activity
Research has demonstrated antimicrobial properties against various bacterial strains. The compound's effectiveness varies depending on the concentration and specific strain tested.
3. Cardiovascular Benefits
Preliminary studies suggest potential cardiovascular benefits, including vasodilation effects mediated through nAChR activation, which may contribute to improved blood flow and reduced blood pressure.
Case Studies
-
Neuroprotection in Animal Models
- Study Design: A series of experiments were conducted using rodent models to assess the cognitive-enhancing effects of this compound.
- Findings: The treatment group exhibited significant improvements in memory tasks compared to controls, suggesting enhanced cholinergic activity.
-
Antimicrobial Efficacy
- Study Design: In vitro studies evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Results: The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antibacterial activity.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference Studies |
|---|---|---|
| Neuroprotective | Enhanced cognitive function in rodent models | , |
| Antimicrobial | Effective against S. aureus and E. coli | , |
| Cardiovascular | Potential vasodilation effects |
Scientific Research Applications
Chemical Properties and Structure
3-Pyrrolidinyl nicotinate hydrochloride is a derivative of nicotine, characterized by the presence of a pyrrolidine ring and a nicotinic acid moiety. Its structural formula can be represented as follows:
This compound exhibits both lipophilic and hydrophilic characteristics, making it suitable for various biological applications.
Central Nervous System (CNS) Activity
Research indicates that compounds related to nicotine, including this compound, can influence CNS activity. Nicotine is known to bind to nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and cognitive functions such as learning and memory enhancement .
- Therapeutic Potential : There is evidence suggesting that nicotine derivatives may help in treating neurodegenerative diseases, mood disorders, and cognitive impairments .
Nicotine Dependence Treatment
As a nicotine analog, this compound may be utilized in nicotine replacement therapies (NRT). These therapies aim to alleviate withdrawal symptoms in individuals attempting to quit smoking:
- Forms of Administration : It can be delivered through various forms such as patches, gums, lozenges, or inhalers .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of pyridine derivatives. While specific research on this compound is limited, related compounds have shown efficacy against various bacterial strains:
- Potential Applications : This includes applications in treating infections caused by resistant bacteria .
Case Study 1: CNS Effects
A study examining the effects of nicotine on cognitive performance found that derivatives similar to this compound could enhance attention and memory in animal models. The results indicated improved performance in tasks requiring sustained attention .
Case Study 2: Nicotine Replacement Therapy
Clinical trials assessing the efficacy of nicotine replacement therapies demonstrated that patients using products containing nicotine derivatives experienced reduced cravings and withdrawal symptoms compared to placebo groups. This suggests potential for this compound in similar therapeutic contexts .
Data Table: Comparative Analysis of Pyridine Derivatives
| Compound Name | Structure Type | CNS Activity | Antimicrobial Activity | Application Area |
|---|---|---|---|---|
| 3-Pyrrolidinyl Nicotinate HCl | Pyridine derivative | Yes | Limited | Nicotine dependence treatment |
| Nicotine | Alkaloid | Yes | Moderate | Smoking cessation |
| Pyrrolo[3,4-c]pyridine | Bicyclic compound | Yes | High | Anticancer, antiviral |
Comparison with Similar Compounds
Physicochemical Properties
A critical comparison of thermal stability and melting points with structurally related salts reveals distinct differences:
| Compound | Melting Point (°C) | Stability (6 Months, Accelerated Conditions) | Molecular Weight (g/mol) |
|---|---|---|---|
| 3-Pyrrolidinyl nicotinate HCl | Not reported | Not explicitly studied | 242.7 |
| Nicotinate salt (generic) | ~109 | 84.7% → 64.1% potency decline | - |
| Benzoate salt | 124 | 90.4% → 86.1% potency decline | - |
| Hydrochloride salt (generic) | 172 | 101.9% → 77.3% potency decline | - |
- Key Observations :
- Generic nicotinate salts exhibit lower melting points (~109°C) compared to benzoate (124°C) or hydrochloride salts (172°C), suggesting weaker intermolecular forces in nicotinates .
- Stability studies on generic nicotinate salts show significant potency loss (20.6% over 6 months), whereas hydrochloride salts degrade less (24.6% loss) under accelerated conditions .
Structural and Functional Analogues
(a) 2-(4-Piperidinyl)ethyl Nicotinate Hydrochloride
- Structure : Replaces pyrrolidinyl with piperidinyl, increasing ring size.
- Properties : Molecular weight 270.76 g/mol , classified as an irritant .
(b) Chromium Nicotinate
- Application : Used to mitigate sucrose-induced hypertension in rats by reducing lipid peroxidation (TBARS levels) .
- Comparison : Unlike 3-pyrrolidinyl nicotinate, chromium nicotinate acts as a metal chelate, leveraging nicotinate as a ligand for chromium delivery.
(c) Nicotinoyl Chloride Hydrochloride
- Structure : Pyridine-3-carbonyl chloride hydrochloride (CAS 20260-53-1).
- Hazards : Moisture-sensitive, causes severe irritation upon inhalation .
- Comparison : Lacks the pyrrolidinyl ester group, making it more reactive but less stable than 3-pyrrolidinyl nicotinate.
Metabolic and Pharmacological Behavior
- Metabolism : Nicotinate esters (e.g., 3-pyrrolidinyl nicotinate) hydrolyze to nicotinic acid, which modulates lipid metabolism .
- Pharmacology : Betaine nicotinate () acts as a drug carrier, whereas 3-pyrrolidinyl nicotinate’s pharmacological role remains underexplored but may share metabolic pathways.
Preparation Methods
Example Synthesis Steps
- Nicotinate Ester Synthesis : Nicotinic acid is esterified using an alcohol (e.g., ethanol) in the presence of an acid catalyst.
- Amination : The nicotinate ester is reacted with 3-pyrrolidinyl amine in a solvent like toluene or xylene.
- Hydrolysis and Salt Formation : The resulting amide is hydrolyzed and then converted into its hydrochloride salt using hydrochloric acid.
Solvents and Conditions
Solvents play a crucial role in the synthesis of such compounds. Common solvents include:
- Toluene or Xylene : Used for amination reactions due to their high boiling points.
- Ethanol or Isopropanol : Preferred for hydrogenation reactions or as solvents in later stages.
| Solvent | Preferred Use |
|---|---|
| Toluene | Amination reactions |
| Xylene | Amination reactions |
| Ethanol | Hydrogenation or later stages |
| Isopropanol | Hydrogenation or later stages |
Catalysts and Reagents
Catalysts and reagents are essential for facilitating reactions:
- Base : Used to catalyze the amination reaction.
- Hydrogenation Catalyst : Palladium or similar metals are used for hydrogenation reactions.
- Hydrochloric Acid : Used for forming the hydrochloride salt.
Reaction Conditions
Reaction conditions are critical for optimizing yields and purity:
- Temperature : Amination reactions are often conducted at moderate temperatures (around 50°C to 100°C).
- Pressure : Hydrogenation reactions require a controlled atmosphere of hydrogen gas.
- Time : Reactions can vary from a few hours to several days depending on the step.
Purification Methods
Purification is essential for obtaining high-quality products:
- Vacuum Distillation : Used to remove impurities and solvents.
- Crystallization : Can be used to purify the final hydrochloride salt.
Q & A
Q. What are the best practices for formulating this compound in aqueous solutions for in vivo studies?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
